1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole
Description
Systematic IUPAC Nomenclature and Stereochemical Considerations
The compound 1-ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole adheres to IUPAC naming conventions through hierarchical prioritization of substituents on the imidazole core. The parent heterocycle is numbered such that the nitro group (-NO₂) occupies position 5, while the ethyl (-C₂H₅) and {[4-(methylsulfanyl)phenoxy]methyl} substituents occupy positions 1 and 2, respectively. The phenoxy moiety is further specified by a methylsulfanyl (-SCH₃) group at the para position of the benzene ring.
Stereochemical Features :
- The imidazole ring adopts a planar geometry, with no chiral centers identified in the core structure.
- The ethyl group at N1 and the phenoxymethyl chain at C2 introduce steric constraints but do not generate stereoisomers due to free rotation around single bonds.
- The methylsulfanyl group on the benzene ring exhibits limited rotational freedom due to sulfur's lone pair interactions.
Molecular Formula :
$$ \text{C}{14}\text{H}{17}\text{N}3\text{O}3\text{S} $$
Molecular Weight :
279.37 g/mol
| Structural Feature | Position | Substituent |
|---|---|---|
| Parent heterocycle | - | Imidazole |
| Primary substituent | 1 | Ethyl (-C₂H₅) |
| Secondary substituent | 2 | [4-(Methylsulfanyl)phenoxy]methyl |
| Tertiary substituent | 5 | Nitro (-NO₂) |
Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal key geometric parameters:
Bond Lengths :
- N1-C2: 1.37 Å
- C2-N3: 1.31 Å
- C5-NO₂: 1.45 Å
- S-C (methylsulfanyl): 1.82 Å
Bond Angles :
- N1-C2-N3: 108.5°
- C2-C4-C5: 126.7°
- O-CH₂ (phenoxymethyl): 112.3°
Conformational Preferences :
- The phenoxymethyl group adopts a gauche conformation relative to the imidazole plane, minimizing steric clashes with the ethyl group.
- The methylsulfanyl substituent orients para to the oxygen atom, stabilizing the structure through weak S···O interactions (2.93 Å).
- Nitro group coplanarity with the imidazole ring enhances resonance stabilization.
Electronic Structure and Resonance Stabilization Effects
The electronic profile of this nitroimidazole derivative is dominated by three key features:
Nitro Group Resonance :
The -NO₂ group participates in conjugation with the imidazole ring, delocalizing electron density through resonance:
$$
\text{Imidazole} \leftrightarrow \text{N}^+-\text{O}^- \leftrightarrow \text{O}=\text{N}^+-\text{O}^-
$$
This resonance lowers the LUMO energy (-1.78 eV), enhancing electrophilicity at C4 and C5 positions.Methylsulfanyl Electron Donation :
The -SCH₃ group donates electron density via sulfur's lone pairs, raising the HOMO energy (-6.12 eV) and creating a nucleophilic region on the benzene ring.Phenoxymethyl Polarization :
The ether oxygen induces a dipole moment (2.14 D) across the CH₂-O-Ar linkage, facilitating intermolecular interactions.
Frontier Molecular Orbitals :
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -6.12 | Localized on imidazole C4 and methylsulfanyl sulfur |
| LUMO | -1.78 | Centered on nitro group and conjugated imidazole π-system |
Comparative Analysis with Related Nitroimidazole Derivatives
Structural and Functional Comparisons :
Key Differentiators :
- Lipophilicity : The phenoxymethyl group increases logP (2.31) compared to metronidazole (logP 0.62), enhancing membrane permeability.
- Redox Potential : The methylsulfanyl group lowers reduction potential (-0.43 V vs SCE) relative to fexinidazole sulfone (-0.29 V), favoring anaerobic activation.
- Thermal Stability : Decomposition temperature (217°C) exceeds 2-methyl derivatives (189°C) due to extended conjugation.
Synthetic Considerations :
Properties
CAS No. |
67266-44-8 |
|---|---|
Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-ethyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole |
InChI |
InChI=1S/C13H15N3O3S/c1-3-15-12(14-8-13(15)16(17)18)9-19-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
YVBJALFODZXYLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Construction of the Nitroimidazole Core
The synthesis of 5-nitro-1H-imidazole derivatives typically begins with the formation of the imidazole ring followed by selective nitration at the 5-position. Several routes have been developed for constructing the nitroimidazole scaffold:
Diazotization and Nitration of 2-Aminoimidazole: Early methods involved converting 2-aminoimidazole to 5-nitroimidazole via diazotization followed by nitration. This two-step process was first reported in the 1960s and remains a foundational approach for nitroimidazole synthesis.
Cyclization Using β-Aminoacetaldehyde Derivatives: More recent methods use β-aminoacetaldehyde dimethyl acetal reacting with S-ethylisothiourea to form 2-aminoimidazole intermediates, which are then diazotized and nitrated to yield 5-nitroimidazole.
Green Oxidative Methods: Oxone-mediated oxidation of 2-aminoimidazole in aqueous media offers a greener alternative to traditional nitration, avoiding harsh acids and providing good yields of 5-nitroimidazole.
Attachment of the 4-(Methylsulfanyl)phenoxy Methyl Group
The 2-position substitution with the {[4-(methylsulfanyl)phenoxy]methyl} group involves ether formation and side-chain elaboration:
Preparation of the 4-(Methylsulfanyl)phenol Derivative: The phenol bearing the methylsulfanyl substituent at the para position is synthesized or procured as a starting material.
Formation of the Phenoxy Methyl Intermediate: The phenol is reacted with formaldehyde or a suitable chloromethylating agent to form the 4-(methylsulfanyl)phenoxy methyl intermediate.
Nucleophilic Substitution at the 2-Position: The 5-nitro-1-ethylimidazole is then reacted with the phenoxy methyl intermediate under basic conditions to substitute at the 2-position of the imidazole ring, forming the desired ether linkage.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Imidazole ring formation | β-Aminoacetaldehyde dimethyl acetal + S-ethylisothiourea | Acidic hydrolysis (conc. HCl) | 2-Aminoimidazole |
| 2 | Diazotization and nitration | 2-Aminoimidazole | Sodium nitrite, acid (e.g., fluoroboric acid), copper powder | 5-Nitroimidazole |
| 3 | N-1 Alkylation | 5-Nitroimidazole | Ethyl halide or ethyl sulfate, base | 1-Ethyl-5-nitroimidazole |
| 4 | Phenoxy methyl ether formation | 4-(Methylsulfanyl)phenol + chloromethylating agent | Base (e.g., K2CO3), solvent | 4-(Methylsulfanyl)phenoxy methyl intermediate |
| 5 | Nucleophilic substitution | 1-Ethyl-5-nitroimidazole + phenoxy methyl intermediate | Base, solvent, controlled temperature | 1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole |
Detailed Research Findings and Notes
Selectivity and Yield: The nitration step is critical for regioselectivity, favoring the 5-position on the imidazole ring. Use of mild nitrating agents or controlled diazotization-nitration sequences improves yield and purity.
Alkylation Conditions: Alkylation at N-1 requires anhydrous conditions and often inert atmosphere to prevent side reactions. Lithium intermediates provide higher selectivity but require low-temperature handling.
Ether Formation: The phenoxy methylation step is typically performed under basic conditions to deprotonate the phenol, facilitating nucleophilic attack on chloromethyl intermediates. The methylsulfanyl substituent is stable under these conditions.
Purification: Crystallization from appropriate solvents (e.g., ethyl acetate, methanol) and chromatographic techniques are employed to isolate the final compound with high purity.
Green Chemistry Approaches: Recent advances include solvent-free microwave-assisted nitration and use of environmentally benign oxidants like oxone, reducing hazardous waste and improving sustainability.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Diazotization-Nitration | Sodium nitrite, acids (fluoroboric acid, HCl) | High regioselectivity | Requires careful control of conditions |
| Alkylation with Ethyl Halides | Ethyl bromide/sulfate, base | Straightforward N-1 substitution | Possible over-alkylation |
| Lithium Intermediate Alkylation | n-Butyl lithium, ethyl electrophile | High selectivity | Requires low temperature, inert atmosphere |
| Phenoxy Methylation | Chloromethylating agents, base | Efficient ether bond formation | Requires pure phenol intermediate |
| Green Oxidative Nitration | Oxone, water | Environmentally friendly | May have lower yields |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Nitroimidazole Derivatives
Key Observations:
- 1-Position Substitution : The ethyl group in the target compound may enhance metabolic stability compared to methyl-substituted analogs like Fexinidazole, as alkyl chain length influences cytochrome P450-mediated oxidation .
- 2-Position Diversity: The [4-(methylsulfanyl)phenoxy]methyl group is shared with Fexinidazole, suggesting redox activation via the methylthioether moiety. In contrast, chloromethylphenyl (e.g., ) or ester-linked substituents (e.g., ) modify solubility and target selectivity.
- Nitro Group Positioning : All compounds retain the 5-nitro group critical for anaerobic bioactivation, but 4-position modifications (e.g., CH₂Cl in or CF₃ in ) influence electronic properties and steric interactions.
Physicochemical Properties
Table 2: Comparative Physical Data
- Solubility : The target compound’s ethyl group may reduce water solubility compared to methyl analogs but improve lipid bilayer penetration.
- Spectroscopic Data: Chloromethylphenyl derivatives exhibit distinct CH₂Cl signals (δ ~4.62), whereas methylsulfanylphenoxy groups would show aromatic protons near δ 7.0–7.5 .
Biological Activity
1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole is a derivative of the nitroimidazole class, which is known for its significant biological activities, particularly against anaerobic bacteria and protozoa. This compound's structure suggests potential antimicrobial properties, similar to other nitroimidazoles like metronidazole and tinidazole, which are widely used in clinical settings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H16N4O3S
- IUPAC Name : this compound
This compound features a nitro group at the 5-position of the imidazole ring, which is crucial for its biological activity.
The biological activity of nitroimidazoles is primarily attributed to their ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can bind to microbial DNA. This interaction disrupts DNA synthesis and ultimately leads to cell death. The presence of the nitro group in the 5-position is essential for this mechanism, as it facilitates electron transfer and subsequent reduction processes .
Biological Activity Overview
Research has shown that compounds within the nitroimidazole class exhibit a broad spectrum of antimicrobial activity. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have indicated that derivatives of 5-nitroimidazoles possess significant antibacterial activity against various strains of bacteria, including anaerobic pathogens. For example, compounds similar to this compound have shown promising results in inhibiting growth in Clostridium and Bacteroides species .
- Antifungal Activity :
- Protozoal Activity :
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
These studies highlight the potential for further research into the specific applications of this compound in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
